molecular formula C17H23FN2O3 B14794264 Tert-butyl 3-[(3-fluorobenzoyl)amino]piperidine-1-carboxylate

Tert-butyl 3-[(3-fluorobenzoyl)amino]piperidine-1-carboxylate

Cat. No.: B14794264
M. Wt: 322.4 g/mol
InChI Key: BHCIVXRXZXFQMO-UHFFFAOYSA-N
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Description

®-tert-Butyl 3-(3-fluorobenzamido)piperidine-1-carboxylate is a chiral compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a fluorobenzamide group attached to the piperidine ring, which is further substituted with a tert-butyl carbamate group. This compound is of interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(3-fluorobenzamido)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorobenzamide Group: The fluorobenzamide group is introduced via an amide coupling reaction between a fluorobenzoic acid derivative and the piperidine ring.

    Addition of the tert-Butyl Carbamate Group: The tert-butyl carbamate group is added through a carbamoylation reaction using tert-butyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of flow microreactor systems for efficient and sustainable synthesis .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can be performed on the fluorobenzamide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the fluorobenzamide group.

    Substitution: Substituted derivatives with various nucleophiles.

Scientific Research Applications

®-tert-Butyl 3-(3-fluorobenzamido)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(3-fluorobenzamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorobenzamide group may interact with enzymes or receptors, modulating their activity. The piperidine ring can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-tert-Butyl 3-(3-fluorobenzamido)piperidine-1-carboxylate is unique due to the presence of the fluorobenzamide group, which imparts distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it a valuable compound for stereoselective synthesis and pharmacological studies.

Properties

IUPAC Name

tert-butyl 3-[(3-fluorobenzoyl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O3/c1-17(2,3)23-16(22)20-9-5-8-14(11-20)19-15(21)12-6-4-7-13(18)10-12/h4,6-7,10,14H,5,8-9,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCIVXRXZXFQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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